![molecular formula C18H20N2O3 B5031745 2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5031745.png)
2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide
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Overview
Description
2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an isopropoxy group, a methylamino carbonyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the isopropoxy group: This step involves the reaction of a suitable phenol derivative with isopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the methylamino carbonyl group: This step can be achieved by reacting the intermediate with methyl isocyanate under controlled conditions.
Formation of the benzamide moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-isopropoxy-N-{4-[(ethylamino)carbonyl]phenyl}benzamide
- 2-isopropoxy-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide
- 2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}acetamide
Uniqueness
2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
2-Isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is a benzamide derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to other benzamide derivatives known for their biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that benzamide derivatives, including this compound, exhibit various biological activities:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : Some derivatives have been identified as effective in reducing inflammation markers.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Compounds in this class often inhibit specific pathways involved in cell cycle regulation.
- Induction of Apoptosis : Many benzamide derivatives can trigger programmed cell death in cancer cells.
- Modulation of Inflammatory Pathways : They may inhibit the production of pro-inflammatory cytokines.
Anticancer Studies
A study investigated the cytotoxic effects of various benzamide derivatives against different cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The compound's potency was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutics like cisplatin .
Compound | Cell Line | IC50 Value (µM) | Comparison to Cisplatin |
---|---|---|---|
This compound | MDA-MB-231 | 15 | More potent |
HT-29 | 25 | Less potent |
Anti-inflammatory Studies
Another investigation focused on the anti-inflammatory properties of benzamide derivatives. The study found that these compounds could significantly reduce nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Properties
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]-2-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)23-16-7-5-4-6-15(16)18(22)20-14-10-8-13(9-11-14)17(21)19-3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSCSZOMIHDSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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